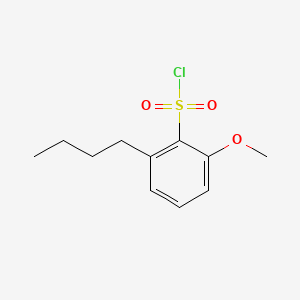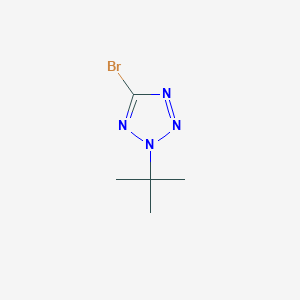
5-Bromo-2-(tert-butyl)-2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(tert-butyl)-2H-tetrazole is a chemical compound that belongs to the class of tetrazoles, which are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom The presence of a bromine atom and a tert-butyl group in its structure makes it a unique derivative of tetrazole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(tert-butyl)-2H-tetrazole typically involves the reaction of tert-butylamine with sodium azide and bromine. The reaction is carried out in a suitable solvent, such as acetonitrile, under controlled temperature conditions. The general reaction scheme is as follows:
Formation of tert-butyl azide: tert-butylamine reacts with sodium azide to form tert-butyl azide.
Cyclization and bromination: tert-butyl azide undergoes cyclization in the presence of bromine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-(tert-butyl)-2H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The tetrazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and products.
Cycloaddition Reactions: The tetrazole ring can undergo cycloaddition reactions with other unsaturated compounds to form larger ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Cycloaddition Reactions: These reactions often require the presence of catalysts and are carried out under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(tert-butyl)-2H-tetrazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Tetrazole derivatives are known for their bioactivity and can serve as bioisosteres for carboxylic acids in pharmaceuticals.
Materials Science: The unique structure of the compound makes it a candidate for the development of new materials with specific properties, such as high thermal stability and conductivity.
Coordination Chemistry: The compound can act as a ligand in coordination complexes with transition metals, which are of interest for catalysis and material synthesis.
Biological Studies: The bioactivity of tetrazole derivatives makes them useful in studying enzyme inhibition and receptor binding in biological systems.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(tert-butyl)-2H-tetrazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites and inhibit enzyme activity. The bromine atom and tert-butyl group can also influence the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-methyl-2H-tetrazole: Similar to 5-Bromo-2-(tert-butyl)-2H-tetrazole but with a methyl group instead of a tert-butyl group.
5-Chloro-2-(tert-butyl)-2H-tetrazole: Contains a chlorine atom instead of a bromine atom.
2-(tert-Butyl)-2H-tetrazole: Lacks the bromine atom, making it a simpler derivative.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a tert-butyl group. This combination imparts specific chemical properties, such as increased steric hindrance and potential for selective reactivity. The compound’s structure allows for diverse chemical modifications, making it a versatile building block in synthetic chemistry.
Eigenschaften
Molekularformel |
C5H9BrN4 |
|---|---|
Molekulargewicht |
205.06 g/mol |
IUPAC-Name |
5-bromo-2-tert-butyltetrazole |
InChI |
InChI=1S/C5H9BrN4/c1-5(2,3)10-8-4(6)7-9-10/h1-3H3 |
InChI-Schlüssel |
INALWFYCHBEJJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1N=C(N=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


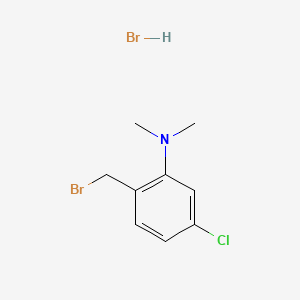
![N-[2-(Adamantan-1-YL)ethyl]-2-chloroacetamide](/img/structure/B13579794.png)
![((8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)hydrazine](/img/structure/B13579802.png)
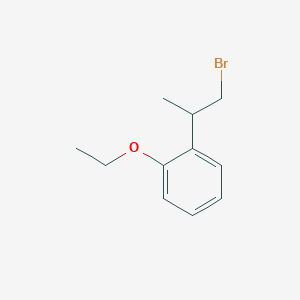
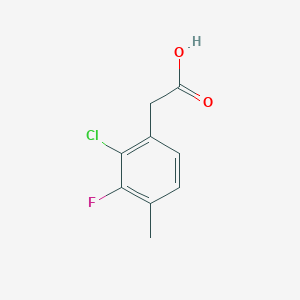
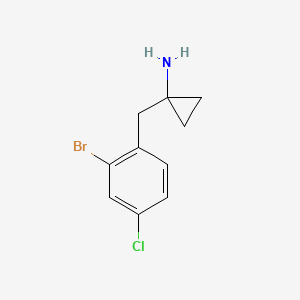
![5-cyclopropyl-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B13579827.png)
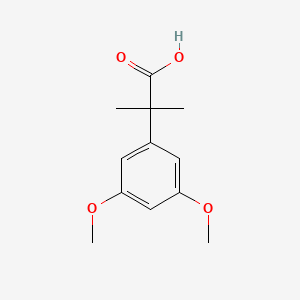
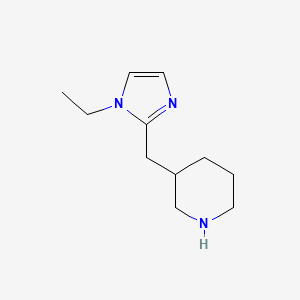
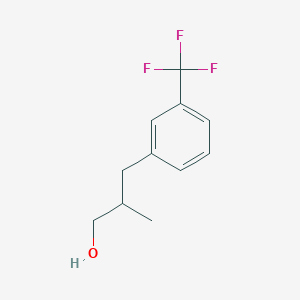
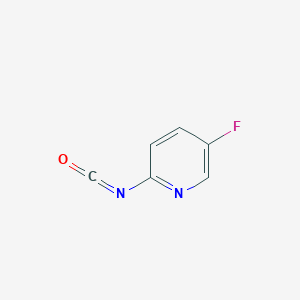
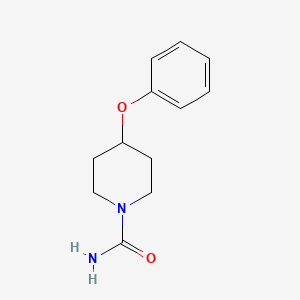
![2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propan-1-ol](/img/structure/B13579863.png)
